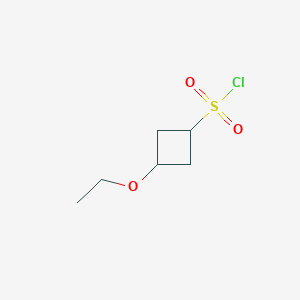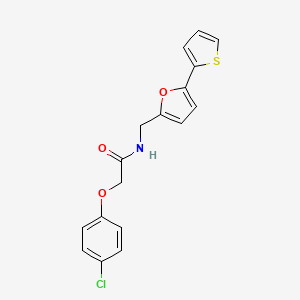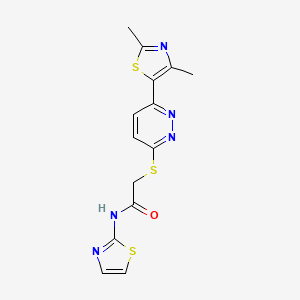
3-Ethoxycyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxycyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S . It is a derivative of cyclobutane, which is a type of cycloalkane. Cycloalkanes are compounds that contain a ring of carbon atoms .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One common method is chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with readily accessible reagents, offering safe operations and high yields . Another method involves the use of a photocatalyst, where sulfonyl chlorides can be produced under specific light irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with an ethoxy group and a sulfonyl chloride group attached . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are highly reactive towards water and other nucleophiles . They can undergo various chemical reactions, such as the formation of sulfonamides .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Transformation of Methylenecyclopropylcarbinols : Methylenecyclopropylcarbinols treated with sulfonyl chloride form sulfonated products, which can be transformed to 3-methylenecyclobutyl sulfonates, suggesting a method for the synthesis of cyclobutyl analogues through sulfonation and subsequent transformation Shao, Li, & Shi, 2007.
Cycloaddition Reactions : 3-Ethoxycyclobutanones, closely related to 3-Ethoxycyclobutane-1-sulfonyl chloride, engage in [4+2] cycloaddition reactions with silyl enol ethers to yield highly oxygenated cyclohexanone derivatives, demonstrating the compound's utility in constructing complex cyclic structures Matsuo, Negishi, & Ishibashi, 2009.
Decarboxylative Radical Sulfonylation : This novel methodology involves the sulfonylation of carbon atoms using sulfonyl chlorides, showcasing an advanced application in the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals He et al., 2020.
Applications in Drug Development and Material Science
Carbonic Anhydrase Inhibitors : Sulfonyl chlorides, including compounds similar to this compound, have been used to synthesize carbonic anhydrase inhibitors, showing potential for developing novel antiglaucoma drugs Scozzafava et al., 2000.
Synthesis of Novel Sulfonylcycloureas : These derivatives are synthesized via a condensation reaction of sulfonamides with ethyl bis(2-chloroethyl)carbamate, indicating the versatility of sulfonyl chlorides in creating compounds with potential anticancer activity Guerfi et al., 2021.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-ethoxycyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPRRUMOGZJVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692826-74-6 |
Source


|
| Record name | 3-ethoxycyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2737193.png)

![4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine](/img/structure/B2737196.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2737199.png)
![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)

![N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2737202.png)
![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)
![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)


